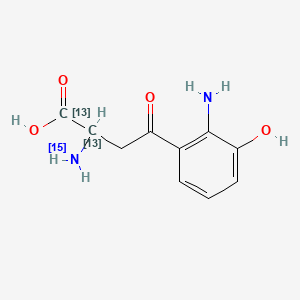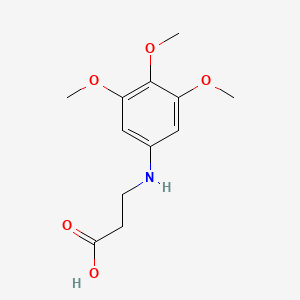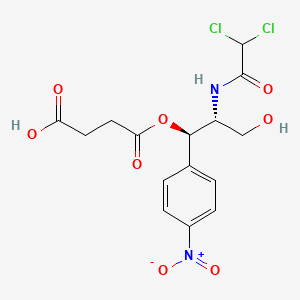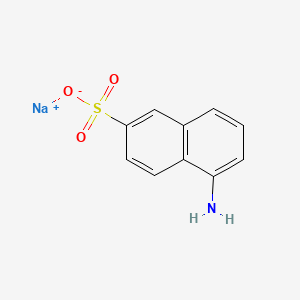
N,alpha-Dimethyl-d3-1,4-cyclohexadiene-1-ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7beta-Hydroxy cholesterol 3beta-acetate is a biochemical compound with the molecular formula C29H48O3 and a molecular weight of 444.69 . It is a derivative of cholesterol, specifically modified to include a hydroxyl group at the 7beta position and an acetate group at the 3beta position. This compound is primarily used in research settings, particularly in the fields of proteomics and lipidomics .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 7beta-Hydroxy cholesterol 3beta-acetate typically involves the enzymatic hydroxylation of 3beta-cholesterol acetate. The process includes dissolving 3beta-cholesterol acetate in a cosolvent and then subjecting it to hydroxylation using specific enzymes . This method is favored for its efficiency and environmental benefits, as it avoids the use of harsh chemicals and complex synthesis operations .
Industrial Production Methods: While the enzymatic method is commonly used in research laboratories, industrial production may involve more scalable techniques. These methods focus on optimizing reaction conditions to achieve high yields and purity, ensuring the compound is suitable for various applications .
化学反应分析
Types of Reactions: 7beta-Hydroxy cholesterol 3beta-acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to a simpler cholesterol derivative.
Substitution: The acetate group at the 3beta position can be substituted with other functional groups, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acetic anhydride (Ac2O) and pyridine are employed for acetylation reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-keto derivatives, while reduction can produce dehydroxylated cholesterol .
科学研究应用
7beta-Hydroxy cholesterol 3beta-acetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7beta-Hydroxy cholesterol 3beta-acetate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The hydroxyl group at the 7beta position allows the compound to participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the acetate group at the 3beta position can modulate the compound’s solubility and membrane affinity, affecting its biological activity .
相似化合物的比较
7beta-Hydroxycholesterol: Lacks the acetate group at the 3beta position, making it less soluble in organic solvents.
3beta-Hydroxycholest-5-en-7-one: An oxidized derivative with a ketone group at the 7 position, differing in its reactivity and biological effects.
Cholesteryl acetate: A simpler derivative with only an acetate group at the 3beta position, lacking the hydroxyl group at the 7beta position.
Uniqueness: 7beta-Hydroxy cholesterol 3beta-acetate is unique due to its dual functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and acetate groups allows for versatile chemical modifications and interactions with biological systems, making it a valuable tool in research .
属性
分子式 |
C29H48O3 |
|---|---|
分子量 |
444.7 g/mol |
IUPAC 名称 |
[(3S,7R,8S,9R,10R,13R,14R,17S)-7-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-27,31H,7-16H2,1-6H3/t19-,22-,23-,24+,25+,26-,27-,28-,29+/m0/s1 |
InChI 键 |
QRSNTERZEKNKIZ-PJCLOBKESA-N |
手性 SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)








